molecular formula C17H16FNO3S B587132 (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 CAS No. 1246818-78-9

(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3

Cat. No.: B587132
CAS No.: 1246818-78-9
M. Wt: 336.396
InChI Key: AMZCJDBNQOWJJF-KNVWENERSA-N
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Description

(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3, also known as this compound, is a useful research compound. Its molecular formula is C17H16FNO3S and its molecular weight is 336.396. The purity is usually 95%.
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Biological Activity

The compound (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 (CAS: 1246818-78-9) is a fluorinated oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C17H16FNO3S
  • Molecular Weight : 333.38 g/mol
  • Structural Features : The compound features a fluoromethyl group and a methylsulfonyl phenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of oxazole derivatives, including the target compound, are influenced by their structural characteristics. Studies have shown that modifications in the oxazole ring can significantly affect their antimicrobial and anticancer efficacy.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit varying degrees of antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives, including those related to the target compound:

CompoundMIC (µg/mL)Target Organisms
This compound1-16Gram-positive bacteria
Other Oxazoles1.6 - 16Various bacterial strains including E. coli and A. baumannii

In a study focusing on binaphthyl-based oxazoles, the fluoromethyl derivative demonstrated notable antibacterial activity with MICs as low as 4 µg/mL against E. coli .

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored. Preliminary studies suggest that certain structural modifications enhance cytotoxic effects against various cancer cell lines. For instance, molecular docking studies indicate that fluorinated oxazoles can interact effectively with target proteins involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study reported the synthesis of several oxazole derivatives, where the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the target compound showed moderate cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Pathways : The presence of electron-withdrawing groups like fluorine enhances interactions with target enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in inflammation and cancer .
  • Disruption of Cellular Processes : By interfering with protein-ligand interactions at the cellular level, this compound may inhibit critical pathways involved in bacterial survival and cancer cell proliferation .

Properties

IUPAC Name

(4S,5R)-4-deuterio-4-[dideuterio(fluoro)methyl]-5-(4-methylsulfonylphenyl)-2-phenyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-18)19-17(22-16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-,16-/m1/s1/i11D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZCJDBNQOWJJF-KNVWENERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H](OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)C([2H])([2H])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747807
Record name (4S,5R)-4-[Fluoro(~2~H_2_)methyl]-5-[4-(methanesulfonyl)phenyl]-2-phenyl(4-~2~H)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-78-9
Record name (4S,5R)-4-[Fluoro(~2~H_2_)methyl]-5-[4-(methanesulfonyl)phenyl]-2-phenyl(4-~2~H)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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